molecular formula C9H8FN3 B8006258 3-Fluoro-2-(1H-pyrazol-4-YL)aniline

3-Fluoro-2-(1H-pyrazol-4-YL)aniline

Cat. No.: B8006258
M. Wt: 177.18 g/mol
InChI Key: SRGRCPJNBHXXDU-UHFFFAOYSA-N
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Description

3-Fluoro-2-(1H-pyrazol-4-YL)aniline is a fluorinated aniline derivative featuring a pyrazole ring at the ortho position of the aromatic amine. The compound combines the electron-withdrawing effects of fluorine with the heterocyclic pyrazole moiety, making it a promising candidate for agrochemical and pharmaceutical applications.

Properties

IUPAC Name

3-fluoro-2-(1H-pyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-2-1-3-8(11)9(7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGRCPJNBHXXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CNN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(1H-pyrazol-4-YL)aniline typically involves the formation of the pyrazole ring followed by the introduction of the fluorine atom and the aniline group. One common method is the cyclization of hydrazine with a suitable diketone to form the pyrazole ring, followed by electrophilic substitution to introduce the fluorine atom. The aniline group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(1H-pyrazol-4-YL)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Fluoro-2-(1H-pyrazol-4-YL)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Halogen-Substituted Pyrazole-Aniline Derivatives

  • 3-Fluoro-2-(1H-pyrazol-4-YL)aniline : Features a fluorine atom at position 3 and a pyrazole at position 2. The fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets compared to bulkier substituents like chlorine .
  • Compound 5g () : A 1,3,4-oxadiazole derivative with a 4-bromobenzylthio group and trifluoromethyl-pyrazole. The trifluoromethyl group increases electron-withdrawing effects, while the oxadiazole ring enhances fungicidal activity via SDH inhibition .
  • Patent Compounds () : Halogenated sulfonamides with pyrazol-4-yl groups. These derivatives exhibit pesticidal activity, suggesting that fluorine in this compound could similarly optimize agrochemical efficacy .

Pyrazole-Linked Heterocycles

  • 1,3,4-Thiadiazole Derivatives () : Incorporate nitro and methyl groups on the pyrazole ring, showing antimicrobial activity. The absence of a thiadiazole ring in this compound may reduce broad-spectrum antimicrobial effects but improve selectivity .
  • Pyrazolo[3,4-b]pyridine Analogue (): Replaces pyrazole with a pyrazolo-pyridine system.

Bioactivity Profiles

Compound Key Structural Features Bioactivity Mechanism/Notes Reference
This compound Fluorine at C3, pyrazole at C2 Hypothetical fungicidal/herbicidal Likely SDH inhibition via H-bonding
Compound 5g (1,3,4-oxadiazole) Trifluoromethyl, bromobenzylthio 72% inhibition Sclerotinia sclerotiorum SDH binding; carbonyl critical
Thiadiazole Derivatives Nitrophenyl, methyl substituents MIC: 8 µg/mL (E. coli, C. albicans) Disrupts microbial membranes
Sulfonamide Derivatives (Patent) Halogenated pyrazolylphenyl Pesticidal (crop protection) Targets insect nicotinic receptors

Key Observations :

  • Fluorine in the target compound may enhance target affinity compared to chlorine in analogs like 3-chloro-4-fluoroaniline derivatives () .
  • The absence of oxadiazole/thiadiazole rings likely reduces fungicidal potency compared to –2 compounds but improves synthetic accessibility .

Molecular Interactions

  • SDH Inhibition () : Compound 5g binds SDH (PDB: 2FBW) via carbonyl interactions. The target compound’s pyrazole NH and fluorine may mimic these interactions, albeit with reduced potency due to lacking oxadiazole .
  • Electrostatic Effects : Fluorine’s electron-withdrawing nature could enhance binding to enzymes like SDH, similar to trifluoromethyl groups in compounds .

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